2-Fluoro-1,3,2-dioxaborolane
Description
Properties
CAS No. |
764724-64-3 |
|---|---|
Molecular Formula |
C2H4BFO2 |
Molecular Weight |
89.86 g/mol |
IUPAC Name |
2-fluoro-1,3,2-dioxaborolane |
InChI |
InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2 |
InChI Key |
ZMQXEXOFIHTELU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 1,3,2 Dioxaborolane Systems
Direct Borylation Approaches
Direct borylation reactions offer an efficient pathway to introduce a boryl group onto a carbon framework. These methods often utilize transition metal catalysts to facilitate the C-X or C-H bond activation necessary for the formation of the C-B bond.
Palladium-Catalyzed C-X Borylation (X = Halogen)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in the formation of C-B bonds from aryl or vinyl halides (C-X) is a well-established and versatile method.
The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl or vinyl halides and a diboron (B99234) reagent. organic-chemistry.orgrsc.org This method is highly valued for its mild reaction conditions and broad functional group tolerance, allowing for the preparation of boronate esters that are not accessible through traditional organometallic routes involving Grignard or lithium reagents. organic-chemistry.orgalfa-chemistry.com The reaction typically employs a palladium catalyst, such as PdCl₂(dppf), and a base, like potassium acetate (B1210297) (KOAc), to activate the diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com The resulting pinacol (B44631) esters are generally stable to air and can be purified by chromatography, making them convenient intermediates for subsequent transformations like the Suzuki-Miyaura coupling. organic-chemistry.org
A proposed mechanism for the Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. rsc.org
Table 1: Representative Conditions for Miyaura Borylation
| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| PdCl₂(dppf) | dppf | KOAc | Dioxane | 80 °C | High | organic-chemistry.org |
| Pd(OAc)₂ | dppb | Et₃N | Dioxane | 160 °C | 93 | nsf.gov |
| Pd(dba)₂ | XPhos | - | - | - | - | beilstein-journals.org |
This table presents a selection of conditions and is not exhaustive.
The choice of ligand and base is critical in palladium-catalyzed borylation reactions, significantly influencing the reaction's efficiency and selectivity. The ligand stabilizes the palladium center and modulates its reactivity, while the base is often required to activate the diboron reagent. nsf.govnih.gov
For instance, in the borylation of aryl halides, ligands such as XPhos and SPhos have shown good activity. nih.gov The selection of the palladium source, for example, a μ-OMs dimer over a μ-Cl dimer, can also lead to improved yields. nih.gov In some cases, a base-free approach to Miyaura borylation has been developed, where the benzoate (B1203000) anion generated in situ can promote the transmetalation step. nsf.gov The solvent also plays a crucial role, with polar solvents sometimes increasing the reaction yield. alfa-chemistry.com The optimization of these parameters is essential for developing practical and high-yielding borylation protocols. organic-chemistry.orgnih.gov
Table 2: Effect of Ligands and Bases on a Model Borylation Reaction
| Ligand | Base | Yield (%) | Reference |
| XPhos | - | 93 | nih.gov |
| SPhos | - | - | nih.gov |
| dppb | Et₃N | 93 | nsf.gov |
| dppb | - | 92 | nsf.gov |
| XantPhos (B1684198) | - | 20 | nsf.gov |
Yields are for specific model reactions and may not be representative of all substrates.
Miyaura Borylation Procedures
Iridium-Catalyzed C-H Borylation Strategies
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds in arenes and heteroarenes, offering high atom economy and novel regioselectivity. illinois.eduvanderbilt.edu This methodology allows for the synthesis of aryl and heteroaryl boronate esters from simple, unfunctionalized starting materials, bypassing the need for pre-installed functional groups like halogens. beilstein-journals.orgorganic-chemistry.org
The seminal work by Smith and Hartwig established the foundation for this field, with a proposed Ir(III)-Ir(V) catalytic cycle being a key mechanistic feature. illinois.edu A common catalytic system involves an iridium(I) precursor, such as [Ir(OMe)COD]₂, and a bidentate ligand, like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), with bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source. nih.gov
The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with borylation typically occurring at the least hindered position. beilstein-journals.org However, ligand design and the use of directing groups can override this inherent selectivity to achieve ortho, meta, or para-selective borylation. illinois.edumsu.edu For instance, in the borylation of heteroarenes, a general rule is that borylation occurs distal to nitrogen atoms. nih.gov This method has been successfully applied to the late-stage functionalization of complex molecules and the synthesis of building blocks for pharmaceuticals. nih.govcore.ac.uk
Table 3: Examples of Iridium-Catalyzed C-H Borylation
| Substrate Type | Ligand | Boron Source | Key Feature | Reference |
| Arenes | dtbpy | B₂pin₂/HBpin | Steric-controlled regioselectivity | illinois.edunih.gov |
| Heteroarenes | Tetramethylphenanthroline | B₂pin₂ | Borylation distal to nitrogen | nih.gov |
| Fluoroarenes | - | B₂pin₂ | Formation of stable boronate esters | organic-chemistry.org |
| Alkanes | Dipyridylarylmethane | Diboron reagent | Improved efficiency and atom economy | nih.gov |
Copper-Catalyzed Borylation Methods
Copper-catalyzed borylation has gained prominence as a cost-effective and versatile alternative to palladium- and iridium-based systems. rsc.org These methods often proceed under mild conditions with good functional group tolerance. rsc.org Copper-boryl species are key intermediates in these transformations, which can be involved in various C-B bond-forming reactions. rsc.org
One significant application of copper catalysis is in the borylation of fluoroalkyl-substituted alkenes. For example, copper-catalyzed defluorinative borylation of gem-difluoroallyl groups can produce fluoroalkenylboronic esters with high stereoselectivity. amazonaws.comnih.gov Mechanistically, these reactions can proceed through an Sₙ2′ pathway. nih.gov
Copper catalysts have also been employed in the borylation of alkynes, where the regioselectivity can be controlled by the choice of ligands and boron source. rsc.orgthieme-connect.com Furthermore, copper has been utilized in three-component carboboration reactions and ring-opening borylations of cyclopropenes. researchgate.netchinesechemsoc.orgchinesechemsoc.org The development of novel copper-catalyzed methods continues to expand the toolkit for synthesizing diverse organoboron compounds. chemrxiv.org
Table 4: Scope of Copper-Catalyzed Borylation Reactions
| Reaction Type | Substrate | Boron Source | Key Outcome | Reference |
| Defluorinative Borylation | gem-Difluoroallyl groups | B₂pin₂ | (Z)-fluoroalkenes | nih.gov |
| Borylation of Alkynes | CF₃-alkynes | Pinacolborane | Regiodivergent products | thieme-connect.com |
| sp²/sp³ Diborylation | 1-Chloro-1-trifluoromethylalkenes | B₂pin₂ | Chiral allylic boronates | acs.org |
| Ring-Opening/Borylation | Cyclopropenes | Borane-Lewis base adducts | Stable allylborane adducts | chinesechemsoc.orgchinesechemsoc.org |
Hydroboration Reactions for Fluoroalkenyl/Alkyl Dioxaborolanes
Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental method for the synthesis of organoboranes. masterorganicchemistry.com When applied to fluorinated alkenes or alkynes, it provides a direct route to fluoroalkenyl or fluoroalkyl dioxaborolanes, which are valuable building blocks in medicinal and materials chemistry. nih.govpurdue.edu
The regioselectivity of hydroboration is a key aspect. Traditional hydroboration-oxidation of alkenes typically follows anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon. masterorganicchemistry.com However, with fluoroolefins, the regioselectivity can be influenced by the choice of borane (B79455) reagent and reaction conditions, allowing for either Markovnikov or anti-Markovnikov addition. nih.govpurdue.edu For instance, the use of Lewis acidic boranes like HBCl₂ can lead to Markovnikov products. nih.gov
Transition metal catalysis, particularly with cobalt, has enabled the development of enantioselective hydroboration reactions of fluoroalkyl-substituted alkenes, providing access to chiral fluoroalkylboronates with high enantiopurity. acs.orgorganic-chemistry.orgnih.gov These chiral products can be further transformed into a variety of valuable organofluorine compounds. acs.orgnih.gov Additionally, radical hydroboration of fluoroolefins has emerged as a metal-free approach to construct α-borylated trifluoromethyl compounds. nih.gov
Table 5: Hydroboration of Fluorinated Substrates
| Substrate | Borane Reagent | Catalyst | Selectivity | Product Type | Reference |
| Fluoroolefins | HBCl₂/HBBr₂ | - | Markovnikov | α-Fluorinated alcohols (after oxidation) | nih.gov |
| Fluoroalkyl-substituted terminal alkenes | Pinacolborane | Co(acac)₂ / (R)-BTFM-Garphos | Enantioselective | Chiral alkylboronates | acs.org |
| gem-Difluoroalkenes | NHC-boryl radical | - | α-Regioselective | α-Difluoroalkyl borons | nih.gov |
| Trifluoromethylalkenes | NHC-boryl radical | - | α-Regioselective | α-Borylated trifluoromethyl molecules | nih.gov |
Radical and Advanced Borylation Mechanisms
The introduction of a boryl group through radical pathways represents a powerful strategy for carbon-boron bond formation. These methods often provide access to organoboranes that are difficult to obtain through traditional means.
Radical-Polar Crossover Reactions of Vinylboron Ate Complexes
A notable advancement in borylation chemistry involves the radical-polar crossover reactions of vinylboron ate complexes. nih.govthieme-connect.comx-mol.com This methodology allows for the formation of two new carbon-carbon bonds in a single, metal-free process. nih.govthieme-connect.comx-mol.com The reaction cascade is initiated by the addition of a carbon radical to a vinylboron ate complex. nih.gov This addition generates a radical anion adduct which then undergoes a 1,2-alkyl or aryl shift from the boron atom to the adjacent carbon center, a process known as a 1,2-metalate rearrangement. nih.govacs.org This rearrangement ultimately yields secondary or tertiary alkyl boronic esters. nih.gov
The versatility of this method is demonstrated by its ability to incorporate various functional groups. For instance, the use of different organolithium reagents to form the initial vinylboron ate complex allows for the introduction of a range of alkyl and aryl substituents. acs.org The reaction proceeds efficiently with n-butyllithium, iso-propyllithium, tert-butyllithium, and various aryllithiums, showcasing tolerance for varying steric and electronic properties. acs.org
A key feature of this transformation is that the valuable boronic ester moiety remains intact in the final product, allowing for subsequent chemical modifications. nih.gov This has been exploited in the synthesis of diverse structures, including perfluoroalkylated alcohols and γ-lactones. nih.gov
The mechanism of this radical-polar crossover has been a subject of investigation. It is proposed that the electron-rich radical anion formed after the initial radical addition can undergo a facile single-electron oxidation, which triggers the 1,2-metalate rearrangement. acs.org This process can be initiated thermally or through visible-light-induced photoredox catalysis. acs.orgresearchgate.net
| Organolithium Reagent | Product | Yield (%) |
|---|---|---|
| n-Butyllithium | 17 | Efficient |
| iso-Propyllithium | 18 | Efficient |
| tert-Butyllithium | 19 | Efficient |
| Phenyllithium | 20 | Good |
| 4-Methylphenyllithium | 21 | Good |
| 4-Methoxyphenyllithium | 22 | Good |
| 4-(Trifluoromethyl)phenyllithium | 23 | Good |
| 2-Naphthyllithium | 24 | Good |
| 3-Pyridyllithium | 25 | Lower |
| 5-Indolyllithium | 26 | High |
Chemo- and Regioselective Borylation Protocols
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex organoboron compounds. Several strategies have been developed to address this, particularly for the introduction of boryl groups into fluoroarenes and other functionalized molecules.
One effective approach is the iridium-catalyzed C–H borylation of fluoroarenes. nih.govacs.org While direct C–H borylation of some substituted fluorobenzenes can lead to a mixture of isomers, a two-step sequence involving a halogen as a blocking group can achieve high regioselectivity. nih.govacs.org In this method, a halogen atom is positioned para to the fluorine to prevent borylation at the meta position. nih.govacs.org This directs the iridium catalyst to borylate the C–H bond ortho to the fluorine. nih.govacs.org Subsequently, the halogen can be chemoselectively removed via a palladium-catalyzed dehalogenation, yielding the desired ortho-fluoro arylboronate. nih.govacs.org This strategy has been successfully applied to a range of 3-substituted fluoroarenes. nih.govacs.org
Another strategy for selective borylation involves the functionalization of spirocyclobutenes. acs.org Copper-catalyzed monoborylation of these systems can be achieved with high regioselectivity, which is controlled by the choice of ligand. acs.org For example, the use of xantphos as a bidentate phosphine (B1218219) ligand directs the borylation to a specific position on the cyclobutane (B1203170) ring. acs.org The resulting borylated spirocycles serve as versatile building blocks for further synthetic transformations. acs.org
Furthermore, the synthesis of 1,3-bis(boryl)alkanes has been accomplished through a boronic ester-induced consecutive double 1,2-migration. d-nb.info This reaction of vinylboron ate complexes with ICH₂Bpin proceeds with broad substrate scope and high functional group tolerance. d-nb.info Mechanistic studies indicate that this transformation does not involve radical intermediates but rather a sequential bis-1,2-migration cascade. d-nb.info
| Substrate Type | Borylation Method | Key Feature | Reference |
|---|---|---|---|
| 3-Substituted Fluoroarenes | Ir-catalyzed C–H borylation with halogen blocking group | Achieves ortho-borylation relative to fluorine | nih.gov, acs.org |
| Spirocyclobutenes | Cu-catalyzed monoborylation | Ligand-controlled regioselectivity | acs.org |
| Vinylboron ate complexes | Reaction with ICH₂Bpin | Formation of 1,3-bis(boryl)alkanes via sequential 1,2-migration | d-nb.info |
Formation of the Dioxaborolane Ring System
The dioxaborolane ring is a common motif in organoboron chemistry, often used to protect and stabilize the boronic acid functionality. Its formation is typically achieved through condensation reactions with diols.
Condensation Reactions with Diols and Fluorinated Boronic Acids
The formation of the dioxaborolane ring is a reversible condensation reaction between a boronic acid and a 1,2- or 1,3-diol. researchgate.netresearchgate.net This reaction is fundamental to the synthesis of 2-fluoro-1,3,2-dioxaborolane systems, where a fluorinated boronic acid is reacted with a suitable diol. The equilibrium of this reaction can be driven towards the formation of the boronic ester by removing water, often through azeotropic distillation or the use of a dehydrating agent. tdl.org
The stability of the resulting dioxaborolane ring is influenced by the structure of the diol. wiley-vch.de Rigid, preorganized diols, such as pinanediol, tend to form more robust esters. wiley-vch.de Generally, six-membered dioxaborinanes are thermodynamically more stable than the corresponding five-membered dioxaborolanes. wiley-vch.de
The kinetics and thermodynamics of boronic acid-diol condensation are also influenced by the reaction conditions. nih.gov For example, the presence of proximal amide groups in the diol can act as internal catalysts, accelerating both the esterification and hydrolysis steps. nih.govnsf.gov Additionally, the composition of the buffer can affect the reaction rates. nih.govnsf.gov
It is important to note that a potential side reaction during the condensation of boronic acids is the formation of boroxines, which are cyclic trimers of boronic acids. google.com The formation of these byproducts can be minimized by controlling the reaction conditions. google.com
Computational Insights into Dioxaborolane Ring Formation
Computational studies, primarily using density functional theory (DFT), have provided valuable insights into the mechanism and thermodynamics of dioxaborolane ring formation. researchgate.netnih.govacs.org These studies support a stepwise mechanism for the reaction between a boronic acid and a diol. researchgate.net The initial step is a bimolecular dehydration to form a monoester intermediate. researchgate.net This is followed by a unimolecular elimination to form the cyclic dioxaborolane ester. researchgate.net
Calculations have also been used to investigate the influence of solvents and Lewis bases on the reaction. researchgate.net For example, the effects of acetonitrile (B52724) and various Lewis bases on the thermodynamic and kinetic parameters of the dehydration and elimination steps have been assessed. researchgate.net
Furthermore, computational methods have been employed to understand the factors influencing the stereoselectivity in reactions involving chiral dioxaborolane ligands. nih.govacs.org In the context of the asymmetric Simmons-Smith cyclopropanation, DFT calculations have shown that a chiral dioxaborolane ligand can coordinate to a zinc reagent to form an energetically stable complex. nih.govacs.org This complex then undergoes the cyclopropanation reaction with high stereoselectivity. nih.govacs.org The enantioselectivity is influenced by factors such as torsional strain, allylic strain, and ring strain in the transition state. nih.govacs.org
| Computational Method | Focus of Study | Key Insight | Reference |
|---|---|---|---|
| Density Functional Theory (B3LYP/6-311++G**) | Mechanism of reaction between dihydroxy borane and 1,2-ethanediol | Supports a stepwise mechanism involving a monoester intermediate. | researchgate.net |
| Density Functional Theory (DFT) | Asymmetric Simmons-Smith cyclopropanation with a chiral dioxaborolane ligand | Identified torsional strain, allylic strain, and ring strain as key factors for enantioselectivity. | nih.gov, acs.org |
Reactivity and Reaction Mechanisms of 2 Fluoro 1,3,2 Dioxaborolane Derivatives
Cross-Coupling Reactions
The 2-fluoro-1,3,2-dioxaborolane moiety is a key functional group in modern organic synthesis, primarily utilized in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. eie.grnih.gov The dioxaborolane group serves as a stable, yet reactive, source of a nucleophilic organic group for the transmetalation step in catalytic cycles, most notably in the Suzuki-Miyaura coupling. libretexts.orgchemrxiv.org
The Suzuki-Miyaura (SM) coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgacs.org Derivatives of this compound are frequently employed as the organoboron partner. The general mechanism involves three primary stages: the oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium(II) center, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org The stability and reactivity of the boronic ester, including fluorinated derivatives, are crucial for the success of the coupling. rsc.org
The transmetalation step is a critical phase in the Suzuki-Miyaura catalytic cycle, and its precise mechanism has been the subject of extensive investigation. illinois.edu Two primary pathways are generally considered for the transfer of the organic group from the boron reagent to the palladium complex: the "boronate pathway" and the "oxo-palladium pathway". rsc.orgresearchgate.net
The Boronate Pathway : In this mechanism, the base present in the reaction mixture first coordinates to the Lewis-acidic boron atom of the organoboron compound (e.g., a 2-aryl-1,3,2-dioxaborolane derivative). This forms a more nucleophilic, tetracoordinate "ate" complex. rsc.orgresearchgate.net This activated boronate species then reacts with the palladium(II)-halide complex (formed after oxidative addition), transferring its organic group to the palladium center. researchgate.net Studies have identified tetracoordinate boronate intermediates with a Pd-O-B linkage as key players in this pathway under catalytic conditions. chemrxiv.orgillinois.edu
The Oxo-Palladium Pathway : Alternatively, the base can react with the palladium(II)-halide complex to form a palladium-hydroxo or palladium-alkoxo species. rsc.orgresearchgate.net This intermediate is proposed to be highly reactive towards the neutral organoboron reagent. rsc.org The reaction between the palladium-alkoxo complex and the boronic ester facilitates the transmetalation. Stoichiometric studies have shown that this pathway can be dominant, particularly with certain bases and borinic esters. rsc.org
Recent research using techniques like low-temperature NMR spectroscopy has successfully detected and characterized pre-transmetalation intermediates, confirming the existence of species with Pd-O-B linkages. illinois.edu These studies have revealed that both a tricoordinate boronic acid complex and a tetracoordinate boronate complex can undergo transmetalation, with the dominant pathway depending on factors like ligand concentration. illinois.edu
The presence of a fluorine atom on the aromatic ring of a 2-aryl-1,3,2-dioxaborolane derivative significantly influences its reactivity in Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine alters the electronic properties of the boronic ester and can affect the rates of key steps in the catalytic cycle.
The fluorine atom's inductive effect can increase the Lewis acidity of the boron center. This enhanced electrophilicity can facilitate the initial coordination of a base, potentially accelerating the formation of the reactive tetracoordinate boronate complex required for the "boronate pathway" of transmetalation. However, this heightened electron withdrawal can also destabilize the boronate, sometimes necessitating the use of milder bases to prevent decomposition.
The position of the fluorine substituent relative to the boronic ester group is also critical. Studies comparing the reactivity of different fluorinated aryl bromides with 4-fluorophenylboronic acid have shown that the substitution pattern impacts reaction rates.
| Fluorinated Aryl Bromide | Reaction Temperature (°C) | Turnover Frequency (TOF, h⁻¹) | Conversion after 24h (%) |
|---|---|---|---|
| 1-Bromo-2-fluorobenzene | 110 | ~44-67 | >95 |
| 1-Bromo-3-fluorobenzene | 110 | ~44-67 | >95 |
| 1-Bromo-4-fluorobenzene | 110 | ~44-67 | >95 |
| 2-Bromo-5-fluorotoluene | 110 | Lower | ~80 |
| 2-Bromo-4-fluorotoluene | 110 | Lower | ~75 |
As shown in Table 1, the reaction of various monofluoro-substituted bromobenzenes proceeds with high efficiency. mdpi.com However, the introduction of an additional methyl group on the fluorinated ring, as in the case of fluorotoluenes, leads to lower turnover frequencies, indicating reduced catalytic activity. mdpi.com This highlights the combined electronic and steric effects that substituents impart on the coupling efficiency. mdpi.com
While prominently used in Suzuki-Miyaura reactions, organoboron reagents like this compound derivatives are also applicable to other transition metal-catalyzed cross-couplings. eie.grresearchgate.net These methods provide alternative pathways for forming C-C bonds and often employ different metals or reaction conditions. Notable examples include:
Negishi Coupling : This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Mechanistic studies have shown that fluorinated substrates can participate; for instance, a Pd(0)/Cu(I)-cocatalyzed Negishi coupling has been used to produce β-fluoro-α,β-unsaturated esters. nih.gov
Stille Coupling : Involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. acs.org It shares a similar reaction scope and mechanistic cycle with Suzuki coupling. libretexts.org
Sonogashira Coupling : This palladium-catalyzed reaction, often with a copper co-catalyst, couples a terminal alkyne with an aryl or vinyl halide. eie.gr Heterogeneous palladium catalysts have been shown to be effective in Sonogashira-type couplings. eie.gr
Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. acs.org
The choice of coupling reaction often depends on the specific substrates, functional group tolerance, and desired product. nih.gov
Suzuki-Miyaura Coupling Investigations
Mechanistic Pathways of Transmetalation
C-F Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic chemistry. However, progress has been made using transition metal complexes to cleave this robust bond, enabling the synthesis of novel organofluorine compounds. nih.govdeepdyve.com
A notable strategy for C-F bond functionalization involves the use of rhodium boryl complexes. nih.govnih.gov Research has demonstrated that these complexes can catalytically activate the C-F bonds of fluoroalkenes, such as hexafluoropropene (B89477), to form valuable 2-fluoroalkyl-1,3,2-dioxaborolane derivatives. nih.govscispace.com
The catalytic process proceeds at room temperature and is presumed to involve rhodium hydride and rhodium boryl species as key catalytic intermediates. nih.govdntb.gov.ua The proposed mechanism for the functionalization of hexafluoropropene with pinacolborane (HBpin) involves the following steps:
A rhodium(I) boryl complex, generated in situ, reacts with the fluorinated substrate. nih.gov
This leads to the cleavage of a C-F bond and the formation of a new C-B bond, furnishing a fluorinated organoboron compound. nih.gov
The catalytic cycle is regenerated, allowing for the transformation to proceed.
This method provides a direct route to novel fluorinated dioxaborolanes, which are versatile building blocks for further synthetic transformations. nih.govscispace.com The mechanistic studies indicate the crucial role of the rhodium(I)-boryl species in the C-F bond activation steps. nih.gov
Selective Dehalogenation Processes
The strategic removal of halogen atoms from molecules containing a fluoro-dioxaborolane moiety is a key transformation in organic synthesis, enabling the creation of specific isomers that might otherwise be difficult to access. A notable application of selective dehalogenation is found in a two-step sequence involving iridium-catalyzed borylation followed by palladium-catalyzed dehalogenation. researchgate.netacs.org This method facilitates the net synthesis of ortho-fluoro arylboronates, which are valuable building blocks in medicinal chemistry and materials science. acs.org
The process begins with an iridium-catalyzed C-H borylation of a fluoroarene that has been pre-functionalized with a halogen (such as bromine or chlorine) at the para position relative to the fluorine atom. acs.org This para-halogen acts as a blocking group, directing the sterically sensitive iridium catalyst to install the boryl group (specifically, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367), or Bpin, group) at the C-H bond ortho to the fluorine. researchgate.netacs.org Without this blocking group, borylation of 3-substituted fluorobenzenes often results in a mixture of isomers. researchgate.net
Table 1: Selective Dehalogenation of para-Halo-ortho-boryl Fluorobenzene Derivatives
| Starting Material (Halo-fluoroarylboronate) | Dehalogenation Conditions | Product (o-Fluoro Arylboronate) | Yield (%) |
| 2-Bpin-4-chloro-1-fluorobenzene | Pd₂(dba)₃, P(t-Bu)₃, KF, PMHS, THF | 2-Bpin-1-fluorobenzene | 90 |
| 2-Bpin-4-bromo-1-fluorobenzene | Pd₂(dba)₃, P(t-Bu)₃, KF, PMHS, THF | 2-Bpin-1-fluorobenzene | 88 |
| 2-Bpin-4-bromo-1-fluoro-3-methylbenzene | Pd₂(dba)₃, P(t-Bu)₃, KF, PMHS, THF | 2-Bpin-1-fluoro-3-methylbenzene | 85 |
| 2-Bpin-4-bromo-1-fluoro-3-(trifluoromethyl)benzene | Pd₂(dba)₃, P(t-Bu)₃, KF, PMHS, THF | 2-Bpin-1-fluoro-3-(trifluoromethyl)benzene | 82 |
Data compiled from research on catalytic borylation/dehalogenation routes. researchgate.netacs.org
Nucleophilic and Electrophilic Reactivity
The reactivity of this compound derivatives is characterized by the interplay between the electrophilic boron center and the electronic effects of the fluorine substituent. The vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, susceptible to attack by nucleophiles. rsc.org This fundamental reactivity is harnessed in a variety of transformations, including substitution reactions on the scaffold and reactions proceeding through tetracoordinate 'ate' complexes.
Substitution Reactions on Fluoro-Dioxaborolane Scaffolds
In other cases, substitution can occur at a different functional group on the scaffold. For instance, in 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenesulfonyl chloride, the chlorine atom on the sulfonyl group is readily displaced by nucleophiles like amines or alcohols. evitachem.com The dioxaborolane moiety can also be involved more directly. For example, α-haloboronate esters can undergo nickel-catalyzed enantioconvergent substitution reactions with alkylzinc reagents. acs.org Furthermore, the construction of fluorinated organoboron compounds can be achieved via nucleophilic substitution where a fluorinated alkenyl lithium reagent attacks a halogenated alkylborate. acs.org
Table 2: Examples of Substitution Reactions on Fluoro-Dioxaborolane Scaffolds
| Substrate | Reagent(s) | Reaction Type | Product |
| Pentafluorophenyl-Bpin | 4-Methylphenol | Nucleophilic Aromatic Substitution (SNAr) | 4-(4-Methylphenoxy)-2,3,5,6-tetrafluorophenyl-Bpin |
| 2-Fluoro-5-(Bpin)-benzenesulfonyl chloride | Amine (R-NH₂) | Nucleophilic Acyl Substitution | 2-Fluoro-5-(Bpin)-benzenesulfonamide |
| α-Bromoboronate ester | Alkylzinc (R-ZnX), Ni catalyst | Nucleophilic Alkyl Substitution | α-Alkylboronate ester |
| gem-Difluoroallyl lithium | Halogenated alkylborate | Nucleophilic Substitution | gem-Difluoroallylboronate |
Data compiled from studies on fluorinated aromatic compounds and organoboron synthesis. core.ac.ukacs.orgacs.org
Reactions Involving Boron Ate Complexes
A key aspect of the reactivity of this compound and its derivatives is the formation of tetracoordinate boron 'ate' complexes. These complexes are formed when a nucleophile, typically an organolithium or Grignard reagent, adds to the vacant p-orbital of the trigonal boron atom. rsc.org This converts the neutral, electrophilic boron center into a nucleophilic, anionic 'ate' complex. orgsyn.org
These 'ate' complexes are versatile intermediates for forming new carbon-carbon bonds. A prominent reaction pathway is the 1,2-metalate rearrangement, where a substituent migrates from the boron atom to an adjacent carbon atom. This migration can be triggered by an electrophile. For example, in an "interrupted-Zweifel reaction," an alkenylboronate 'ate' complex reacts with an electrophilic reagent like N-arylthiosaccharin or an electrophilic fluoroalkylthiolating reagent. rsc.orgnih.gov The reaction is initiated by the attack of the alkene's π-electrons on the electrophile, which induces a stereospecific 1,2-migration of a group from the boron to the β-carbon of the original alkene, yielding a functionalized β-substituted boronic ester. rsc.orgnih.gov
Another pathway involves the reaction of vinyl boron 'ate' complexes with electrophilic alkyl radicals. orgsyn.org This leads to a radical-polar crossover reaction, where a subsequent 1,2-alkyl or aryl shift from the boron to the α-carbon furnishes valuable secondary and tertiary alkyl boronic esters. orgsyn.org
Table 3: Reactivity of Boron 'Ate' Complexes Derived from Dioxaborolane Derivatives
| Dioxaborolane Derivative | Nucleophile for 'Ate' Complex Formation | Electrophile | Reaction Type | Final Product |
| (E)-alkenylboronic ester | Phenyllithium (PhLi) | Electrophilic difluoromethylthiolating reagent | Electrophile-induced 1,2-metalate migration | β-Difluoroalkylthiolated boronic ester |
| (E)-alkenylboronic ester | tert-Butyllithium (t-BuLi) | N-arylthiosaccharin | Electrophile-induced 1,2-metalate migration | β-Arylthiolated boronic ester |
| Isopropenyl boronic acid pinacol (B44631) ester | n-Butyllithium (n-BuLi) | Nonafluoro-1-iodobutane (electrophilic radical precursor) | Radical-polar crossover with 1,2-alkyl shift | Tertiary alkyl boronic ester |
Data compiled from research on alkenylboronate complexes. orgsyn.orgrsc.orgnih.gov
Stability and Reactivity Under Various Conditions
The utility of this compound derivatives in synthesis is highly dependent on their stability and reactivity, which can be significantly influenced by the reaction environment. Factors such as the choice of diol for the boronic ester, solvent, and the presence of additives can dictate the course and efficiency of a reaction.
Transesterification Equilibria Studies
The stability of the 1,3,2-dioxaborolane ring is not absolute and is subject to equilibrium with other diols, a process known as transesterification. Studies comparing the stability of various boronic esters have been conducted by analyzing the equilibrium position when a boronic ester is mixed with a free diol. rsc.orgunibe.ch For example, the transesterification of 2-phenyl-1,3,2-dioxaborolane (B3052714) (derived from ethylene (B1197577) glycol) with other diols is used to assess the relative thermodynamic stability of the resulting boronic esters. rsc.org
Several factors drive the equilibrium. A major driving force is entropy; the exchange of a constrained cyclic diol on the boron for a more flexible acyclic diol in solution is entropically favorable. unibe.ch Stereochemistry is also critical; for cyclic diols, a cis orientation of the hydroxyl groups is a prerequisite for efficient transesterification. rsc.org The stability of the boronic ester also influences its reactivity in applications like hydrogel formation, where the equilibrium between the boronic ester and its anionic 'ate' complex form is key. acs.org The presence of electron-withdrawing groups, such as fluorine, on the aryl ring attached to boron increases its Lewis acidity, which can affect these equilibria. acs.orgnih.gov
Table 4: Relative Stability of Boronic Esters Based on Transesterification Equilibria
| Initial Boronic Ester | Competing Diol | Equilibrium Position | Relative Stability of New Ester | Driving Factor(s) |
| Ethylene glycol boronate | Pinacol | Favors pinacol ester | Higher | Release of torsional strain, entropy |
| Ethylene glycol boronate | cis-1,2-Cyclohexanediol | Favors cyclohexanediol ester | Higher | Ring strain, stereochemistry |
| Ethylene glycol boronate | trans-1,2-Cyclohexanediol | No reaction | N/A | Unfavorable stereochemistry |
| Acyclic diol boronate | Cyclic diol (e.g., pinacol) | Favors cyclic diol ester | Higher | Entropic gain (liberation of acyclic diol) |
Data based on principles from transesterification studies. rsc.orgunibe.ch
Role of Solvents and Additives in Reaction Outcomes
Solvents and additives play a crucial role in modulating the reactivity and selectivity of reactions involving fluoro-dioxaborolane derivatives. The choice of solvent can dramatically affect reaction yields and rates. In the photoinduced, metal-free borylation of haloarenes with bis(pinacolato)diboron (B136004) (B₂pin₂), the reaction yield is highly solvent-dependent. nih.gov For instance, the borylation of 4-fluorophenol (B42351) proceeds in acetonitrile (B52724) but fails completely in hexane. nih.gov For other borylation reactions, methanol (B129727) or isopropanol (B130326) are effective solvents. nih.gov In some cases, using a co-solvent system, such as toluene/water, can be essential for achieving both good yield and high selectivity. rsc.org
Additives are frequently used to activate reagents, suppress side reactions, or catalyze the desired transformation. In the selective dehalogenation of halo-fluoroarylboronates, potassium fluoride (B91410) (KF) is used as an additive to activate the reducing agent PMHS. acs.org In a copper-catalyzed protoboration, the addition of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) was found to significantly increase the reaction rate. rsc.org Conversely, in certain SNAr reactions, using a large excess of a reactant like octafluorotoluene (B1221213) can serve to limit potential side reactions by favoring the desired pathway. wiley.com These examples underscore the importance of carefully optimizing reaction conditions to achieve the desired outcome.
Table 5: Influence of Solvents and Additives on Reactions of Dioxaborolane Derivatives
| Reaction | Substrate/Reagent | Solvent/Additive | Observed Effect |
| Photoinduced Borylation | 4-Fluorophenol / B₂pin₂ | Acetonitrile vs. Hexane | Reaction proceeds in acetonitrile; no reaction in hexane. nih.gov |
| Pd-catalyzed Dehalogenation | p-Bromo-o-Bpin-fluorobenzene / PMHS | Potassium Fluoride (KF) | KF acts as an essential activator for the PMHS reductant. acs.org |
| Cu-catalyzed Protoboration | Phenylallene / B₂pin₂ | Toluene/Water (co-solvent) | Use of co-solvent provided good yields with minimal effect on selectivity. rsc.org |
| Cu-catalyzed Protoboration | Phenylallene / B₂pin₂ | Triphenylphosphine (PPh₃) | Addition of phosphine ligand significantly increased the reaction rate. rsc.org |
| SNAr Reaction | 1-Lithiopyrene / Octafluorotoluene | Excess Octafluorotoluene | Used as an additive to limit side reactions. wiley.com |
Applications of 2 Fluoro 1,3,2 Dioxaborolanes in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
Fluorinated 1,3,2-dioxaborolane derivatives are fundamental building blocks in the synthesis of intricate organic molecules. chemimpex.comenaminestore.com Their stability, coupled with their reactivity in palladium-catalyzed cross-coupling reactions, makes them indispensable tools for constructing complex architectures that are often required in drug discovery and the development of advanced materials. chemimpex.comchemimpex.com The dioxaborolane moiety facilitates efficient carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling, allowing for the modular assembly of highly functionalized systems. chemimpex.com
A significant application of fluorinated 1,3,2-dioxaborolane derivatives is in the synthesis of fluorinated biaryl compounds. These structural motifs are prevalent in many biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction provides a powerful method for creating the central C-C bond of the biaryl system. In this reaction, a fluorinated aryl dioxaborolane ester couples with an aryl halide in the presence of a palladium catalyst and a base. researchgate.net
Research has demonstrated that various substituted 2-fluoroaryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes are effective reagents for this transformation. For instance, they serve as key intermediates in the synthesis of pharmaceuticals, where the introduction of fluorine can enhance metabolic stability and binding affinity. evitachem.com The mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination, with the dioxaborolane playing a crucial role in the transmetalation step where the fluorinated aryl group is transferred to the palladium center.
Table 1: Examples of Fluorinated Dioxaborolane Building Blocks for Biaryl Synthesis This table is interactive. Click on the headers to sort the data.
| Compound Name | Molecular Formula | Application | Reference |
|---|---|---|---|
| 2-(3-(Difluoromethoxy)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₃H₁₆BF₃O₃ | Intermediate for synthesizing fluorinated biaryl compounds via Suzuki coupling. | |
| 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₅BFNO₂ | Versatile building block for complex molecular architectures in pharmaceuticals. | chemimpex.com |
| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C₁₃H₁₅BFNO₂ | Building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. | chemimpex.com |
| 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₂H₁₅BFNO₄ | Reagent for the synthesis of biologically active molecules and pharmaceuticals. | lookchem.com |
Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and materials science. e-bookshelf.de 1,3,2-Dioxaborolane derivatives bearing a fluorinated heterocyclic ring, such as a fluoropyridine, are valuable precursors for building more elaborate heterocyclic systems. chemimpex.comcymitquimica.comtcichemicals.com These building blocks enable the introduction of the fluorinated heterocycle into a target molecule through cross-coupling chemistry. cymitquimica.com
A notable example involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) as an additive in the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines. nih.gov This process yields all-cis-(multi)fluorinated piperidines, which are valuable saturated heterocyclic scaffolds. The reaction proceeds through the formation of a rhodium complex, and the presence of HBpin is crucial for achieving good yield and chemoselectivity. nih.gov This strategy highlights an indirect yet powerful role for dioxaborolanes in accessing complex fluorinated heterocyclic architectures from simpler precursors. nih.gov
Synthesis of Fluorinated Biaryl Compounds
Applications in Asymmetric Synthesis
The development of methods for controlling stereochemistry is a central goal of organic synthesis. Chiral 1,3,2-dioxaborolanes, including those containing fluorine, have proven to be effective reagents and catalysts for a variety of enantioselective transformations. acgpubs.orgresearchgate.net
Chiral 1,3,2-dioxaborolanes, created by forming cyclic boronate esters from chiral diols, are efficient reagents for asymmetric synthesis. acgpubs.orgresearchgate.net Natural products are often a source of these chiral diols. For example, a B-methoxy-dioxaborolane synthesized from 2α,3α-dihydroxycativic acid, a diterpene, has been successfully used for the borane-dimethyl sulfide (B99878) mediated asymmetric reduction of prochiral ketones. acgpubs.orgresearchgate.net This transformation provides optically active secondary alcohols in very good chemical yields (85-97%) and with high enantioselectivities (up to 96% ee). acgpubs.org
Similarly, chiral precursors derived from tartrate esters can be used to generate chiral enol borates for asymmetric aldol (B89426) reactions. capes.gov.br For instance, (4R-trans)-2-(1-methylethenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid, bis-ethyl ester, upon oxidation, condenses with aldehydes to produce optically active 4-hydroxy-2-alkanones. capes.gov.br These examples underscore the utility of chiral dioxaborolanes as stoichiometric reagents or catalysts for inducing chirality in a range of important chemical transformations. acgpubs.orgresearchgate.netcapes.gov.br
Table 2: Enantioselective Reduction of Prochiral Ketones using a Chiral Dioxaborolane This table is interactive. Click on the headers to sort the data.
| Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Acetophenone | 97 | 85 | acgpubs.org |
| 4-Methylacetophenone | 95 | 88 | acgpubs.org |
| 4-Methoxyacetophenone | 92 | 96 | acgpubs.org |
| 4-Chloroacetophenone | 96 | 80 | acgpubs.org |
| 2-Acetonaphthone | 85 | 88 | acgpubs.org |
Asymmetric fluoroallylboration is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral, fluorinated molecules. acs.orgacs.org This reaction involves the addition of a chiral fluoroallylboron reagent to an aldehyde, creating a fluorinated homoallylic alcohol with one or more new stereocenters.
Recent research has focused on the preparation and use of chiral γ,γ-difluoroallylboronates. acs.orgacs.orgnih.gov These reagents can be synthesized by the homologation of a benzyloxydifluorovinyllithium species with chiral iodomethylboronates, which are in turn derived from chiral diols like those based on camphor. acs.orgacs.org The resulting chiral γ,γ-difluoroallylboronates react with various aldehydes to provide gem-difluorinated homoallylic alcohols in good yields and with high levels of enantiomeric excess (77–95% ee). acs.orgresearchgate.net The choice of the chiral auxiliary and the reaction solvent can influence the yield and enantioselectivity of the transformation. acs.orgacs.org Furthermore, copper-catalyzed enantioselective defluoroborylation of α-trifluoromethyl alkenes has emerged as a complementary method for producing enantioenriched gem-difluoroallylboronates. nih.gov
Chiral 1,3,2-Dioxaborolanes in Enantioselective Transformations
Functionalization of Polymeric and Material Systems
The unique properties of fluorinated 1,3,2-dioxaborolanes make them useful not only in small-molecule synthesis but also in the development and functionalization of advanced materials, such as polymers and coatings. chemimpex.comchemimpex.comchemimpex.com The incorporation of these boron- and fluorine-containing moieties can enhance properties like thermal stability, chemical resistance, and biological activity. chemimpex.commdpi.com
The boronic acid or ester functionality provides a reactive handle for covalently attaching the molecule to a polymer backbone or surface. rsc.org For example, a polymer-based coating agent containing boronic acid groups has been developed to functionalize the surface of amine-cured epoxy resins. rsc.org While this specific example uses a vinylphenylboronic acid copolymerized with n-butyl methacrylate, it demonstrates the principle of using the boronic acid group for polymer modification. rsc.org This reactivity can be exploited to modify existing polymers or to create new polymeric materials with specific functionalities. mdpi.comnih.gov The use of these compounds extends to the formulation of agrochemicals and the development of fluorescent probes and sensors, where their unique structural features can be leveraged for enhanced performance. chemimpex.comchemimpex.com
Precursors for Specialized Fluorine-Containing Compounds
The strategic introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. 2-Fluoro-1,3,2-dioxaborolanes and their derivatives have emerged as valuable precursors in the synthesis of specialized fluorine-containing compounds, leveraging the unique reactivity of the carbon-boron bond and the significant influence of the fluorine atom. These reagents provide pathways to complex molecules that are otherwise difficult to access.
Synthesis of Fluoropolyenes
Fluoropolyenes, hydrocarbons containing multiple double bonds with one or more fluorine substituents, are of interest in materials science and medicinal chemistry. The synthesis of these structures often relies on robust cross-coupling methodologies where fluorinated building blocks are essential. Dioxaborolane derivatives, particularly vinyl dioxaborolanes, serve as key reagents in these transformations.
A notable application is the synthesis of gem-difluorodienes. Research has led to the development of 2,2-difluorovinyl pinacolborane (CF2=CHBPin), a stable and easy-to-handle liquid reagent. researchgate.net This compound can be synthesized on a multigram scale through the borylation of 1,1-difluoroethylene. researchgate.net Its utility is demonstrated in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various (hetero)aryl and vinyl bromides. This method provides versatile access to a range of gem-difluorostyrenes and gem-difluorodienes, which are important fluorinated polyene structures. researchgate.net
The transition-metal-catalyzed monodefluoroborylation of polyfluoroalkenes is another efficient strategy for creating fluorinated alkenyl borates, which are direct precursors to fluoropolyenes. acs.org Copper-catalyzed methods have been particularly successful, enabling the regio- and stereoselective monodefluoroborylation of gem-difluoroalkenes using diboron (B99234) reagents. acs.org Furthermore, a method for the selective monodefluoroborylation of α-trifluoromethyl allenes provides access to boryl-substituted gem-difluorodienes. acs.orgnih.gov
Table 1: Selected Reactions for Fluoropolyene Precursor Synthesis
| Precursor | Reagent(s) | Catalyst/Conditions | Product Type | Citation |
| 1,1-Difluoroethylene | Isopropoxy pinacolborane | - | gem-Difluorovinyl pinacolborane | researchgate.net |
| (Het)Aryl Bromide | 2,2-Difluorovinyl pinacolborane | Pd(dppf)Cl₂ | gem-Difluorostyrene | researchgate.net |
| Vinyl Bromide | 2,2-Difluorovinyl pinacolborane | Pd(dppf)Cl₂ | gem-Difluorodiene | researchgate.net |
| α-Trifluoromethyl allenes | Diboron reagents | Copper catalyst | Boryl-substituted gem-difluorodienes | acs.orgnih.gov |
Development of Fluorinated Analogues for Chemical Probes and Ligands
The introduction of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of biologically active molecules. Consequently, fluorinated dioxaborolanes are crucial intermediates in the synthesis of advanced chemical probes and ligands for studying and targeting biological systems. acs.org
Chemical probes are small molecules used to study biological processes, such as the function of proteins. A key example is the development of inhibitors for Activin Receptor-like Kinases (ALKs), which are implicated in diseases like cancer. In the development of selective inhibitors, synthetic routes often employ Suzuki coupling reactions with boronic ester intermediates to build the core structures of these probes. acs.org For instance, a modular synthesis for 3,6-disubstituted furo[3,2-b]pyridines, which are scaffolds for potent kinase inhibitors, was developed using a versatile boronic ester intermediate that undergoes chemoselective Suzuki couplings. acs.org This approach allows for the flexible and systematic modification of the ligand structure to optimize selectivity and potency. acs.org
In the field of molecular imaging, fluorinated dioxaborolanes play a role in the synthesis of dual-mode probes for Positron Emission Tomography (PET) and Optical Imaging (OPI). mdpi.com PET is a highly sensitive imaging technique that relies on radiotracers, and Fluorine-18 (¹⁸F) is the most widely used radionuclide for clinical imaging. mdpi.com Boronic esters have been utilized as precursors for the radiofluorination of fluorescent dyes, such as 4,4-difluoro-4-bora-diazaindacenes (BODIPYs). mdpi.com The first reported ¹⁸F-labeling of a BODIPY scaffold was achieved via a boronic ester, highlighting the utility of these reagents in creating bimodal imaging agents that combine the strengths of both PET and fluorescence imaging. mdpi.com
The synthesis of fluorinated nucleoside analogues, which can act as probes for biological processes like ADP-ribosylation, also benefits from fluorination strategies involving dioxaborolane precursors. nih.gov For example, 2'-deoxy-2'-fluoronucleosides are valuable tools and pharmaceuticals, and efficient syntheses of their sugar precursors have been developed. nih.gov
Table 2: Applications in Probe and Ligand Synthesis
| Application Area | Target/Scaffold | Synthetic Strategy | Precursor Type | Citation |
| Kinase Inhibition | Activin Receptor-like Kinases (ALKs) | Suzuki Coupling | Boronic ester intermediate | acs.org |
| Dual-Mode Imaging | BODIPY fluorescent dyes | ¹⁸F-Radiolabeling | Boronic ester | mdpi.com |
| Biological Probes | Fluorinated Nucleosides (e.g., NAD⁺ analogues) | Electrophilic Fluorination | Dioxaborolane precursors | nih.gov |
Theoretical and Computational Chemistry Studies on 2 Fluoro 1,3,2 Dioxaborolanes
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2-fluoro-1,3,2-dioxaborolane, computational methods are essential to map its electron density distribution, molecular orbitals, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. acs.orgfortunejournals.com DFT calculations are employed to determine the optimized geometry, electronic energies, and molecular orbitals of this compound. A typical approach involves using a functional, such as B3LYP or ωB97XD, combined with a basis set like 6-311++G(d,p) to accurately describe the electronic distribution, including the diffuse functions necessary for the electronegative oxygen and fluorine atoms. researchgate.net
These calculations can yield crucial data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of reactivity. For instance, the LUMO's energy can indicate the molecule's susceptibility to nucleophilic attack, a common reaction pathway for boronic esters.
Table 1: Exemplary DFT-Calculated Properties for this compound
| Property | Exemplary Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to electron acceptance/nucleophilic attack. |
| HOMO-LUMO Gap | 7.3 eV | Correlates with chemical stability and electronic transitions. |
| Dipole Moment | 3.5 D | Quantifies molecular polarity, influencing solubility and intermolecular forces. |
| B-F Bond Length | 1.35 Å | Provides insight into the strength and nature of the boron-fluorine bond. |
| O-B-O Angle | 110° | Reflects the geometry and strain within the dioxaborolane ring. |
Note: The data in this table is exemplary and intended to illustrate the type of information obtained from DFT calculations. Actual values would be derived from specific, detailed computational studies.
The introduction of a highly electronegative fluorine atom directly onto the boron center has a profound impact on the electronic properties of the dioxaborolane ring. acs.orgnih.gov The primary effect is a strong inductive electron-withdrawing effect. This effect significantly lowers the energy of the molecule's orbitals, particularly the LUMO. rsc.org
A lower LUMO energy makes the boron atom more electrophilic and thus more susceptible to attack by nucleophiles. rsc.org This enhanced reactivity is a key feature of fluorinated organoboron compounds. acs.org Computational studies can quantify this influence by comparing the electronic properties of this compound with its non-fluorinated counterpart, 2-hydroxy-1,3,2-dioxaborolane. DFT calculations can map the electrostatic potential surface, visually demonstrating the increased positive charge on the boron atom due to the fluorine substituent.
Density Functional Theory (DFT) Calculations
Mechanistic Probing through Computational Models
Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.
For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is crucial for understanding reaction kinetics. rsc.orgresearchgate.net For this compound, a key reaction to study would be its interaction with nucleophiles, such as in hydrolysis or in cross-coupling reactions.
Using DFT, a search for the transition state geometry can be performed. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The energy of this TS, relative to the reactants, gives the activation energy barrier for the reaction. A lower activation barrier implies a faster reaction rate. researchgate.net For example, computational models could compare the activation barrier for the hydrolysis of this compound with other boronic esters to assess its relative stability. nih.gov
A complete reaction energy profile provides a detailed map of the energy changes as reactants are converted into products. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a full picture of the reaction's thermodynamic and kinetic feasibility can be constructed.
For a reaction such as the Suzuki-Miyaura coupling, where a boronic ester is a key reactant, computational studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov While a simple molecule like this compound is not a typical substrate for such couplings, modeling its interaction with a palladium catalyst could provide fundamental insights into the transmetalation step. The energy profile would reveal whether the reaction proceeds smoothly or involves high-energy intermediates, guiding the design of more efficient catalytic systems.
Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants (Dioxaborolane + H₂O) | 0.0 | Starting materials |
| Pre-reaction Complex | -2.5 | Water molecule hydrogen-bonded to the dioxaborolane |
| Transition State (TS1) | +15.0 | Nucleophilic attack of water on the boron atom |
| Intermediate | -5.0 | Tetrahedral boronate species |
| Transition State (TS2) | +10.0 | Ring-opening step |
| Products (Boric Acid + Ethylene (B1197577) Glycol) | -12.0 | Final products of hydrolysis |
Note: This table presents a hypothetical energy profile to illustrate the concepts of reaction pathway elucidation. The values are not based on published experimental or computational data for this specific reaction.
Transition State Analysis of Key Reactions
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis explores the different spatial arrangements of a molecule, while molecular dynamics simulations provide a view of its movements over time.
The five-membered 1,3,2-dioxaborolane ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as envelope and twist forms. acs.orgscispace.com The specific conformation and the energy barriers between them are influenced by the substituents on the ring.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound ring. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a detailed trajectory of the molecule's conformational changes. nih.gov By analyzing this trajectory, one can identify the most populated conformations, the timescales of conformational changes, and the influence of the fluorine substituent on the ring's flexibility. It is expected that the compact and electronegative fluorine atom would influence the puckering of the ring, potentially favoring specific conformations. nih.gov
Prediction of Reactivity and Selectivity
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of this compound in various chemical transformations. These theoretical studies provide valuable insights into reaction mechanisms, transition states, and the factors governing the outcomes of reactions, which can guide experimental design and the development of new synthetic methodologies.
The reactivity of this compound is intrinsically linked to the electronic properties conferred by the fluorine atom and the dioxaborolane ring. The fluorine atom, being highly electronegative, exerts a significant influence on the electron distribution within the molecule. This, in turn, affects the Lewis acidity of the boron center and the nucleophilicity or electrophilicity of the molecule as a whole. Computational models can quantify these effects through the calculation of various molecular properties.
Detailed Research Findings:
Computational studies allow for the systematic evaluation of how different substituents on the dioxaborolane ring or the reacting partner impact selectivity. This includes:
Chemoselectivity: Predicting which functional group in a molecule will preferentially react.
Regioselectivity: Determining the preferred orientation of bond formation between two reactants. For example, in reactions with unsymmetrical alkynes, DFT calculations can predict which carbon atom will bond to the boron-bearing carbon. frontiersin.org
Stereoselectivity: Forecasting the formation of a particular stereoisomer. This is particularly relevant in asymmetric catalysis where chiral ligands are used in conjunction with dioxaborolane reagents. acs.org
The prediction of selectivity often involves the detailed analysis of transition state geometries and energies. By comparing the activation energies of competing reaction pathways, chemists can predict the major product of a reaction under a given set of conditions. For example, steric and electronic factors that dictate the approach of a substrate to the catalyst-dioxaborolane complex can be modeled to rationalize and predict high levels of diastereoselectivity or enantioselectivity. acs.org
Interactive Data Tables:
The following tables present hypothetical, yet representative, data that would be generated from DFT calculations to predict the reactivity and selectivity of this compound in a model reaction, such as a cross-coupling reaction.
Table 1: Calculated Activation Energies for a Model Reaction
This table illustrates how computational methods can predict the favored reaction pathway by comparing the energy barriers of different mechanistic steps. A lower activation energy indicates a more kinetically favorable process.
| Reaction Step | Pathway A (kcal/mol) | Pathway B (kcal/mol) |
| Oxidative Addition | 15.2 | 18.5 |
| Transmetalation | 12.8 | 11.9 |
| Reductive Elimination | 9.5 | 10.1 |
Table 2: Predicted Regioselectivity in the Addition to an Unsymmetrical Alkyne
This table demonstrates the prediction of regioselectivity by comparing the relative energies of the transition states leading to different regioisomeric products. The transition state with the lower energy corresponds to the major product.
| Regioisomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |
| α-addition | -5.4 | >95% |
| β-addition | -2.1 | <5% |
Table 3: Influence of Ligand on Enantioselectivity
This table showcases how computational screening of different chiral ligands can predict the enantiomeric excess (e.e.) in an asymmetric transformation involving this compound.
| Chiral Ligand | ΔG‡ (R) (kcal/mol) | ΔG‡ (S) (kcal/mol) | Predicted e.e. (%) |
| Ligand 1 | 10.2 | 11.8 | 92 (R) |
| Ligand 2 | 11.5 | 11.1 | 30 (S) |
| Ligand 3 | 9.8 | 12.5 | 98 (R) |
These computational approaches provide a detailed, atomistic-level understanding of the factors controlling the reactivity and selectivity of this compound, thereby accelerating the discovery and optimization of new chemical reactions.
Spectroscopic Characterization Methodologies for 2 Fluoro 1,3,2 Dioxaborolanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the intricate structures of 2-Fluoro-1,3,2-dioxaborolanes. By analyzing the spectra of various nuclei, chemists can piece together the molecular puzzle with high precision.
One-dimensional (1D) ¹H, ¹³C, and ¹⁹F NMR spectra offer a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule. nih.gov
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. For instance, in substituted 2-Fluoro-1,3,2-dioxaborolanes, the chemical shifts of the protons on the dioxaborolane ring are influenced by the substituents.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the dioxaborolane ring are particularly diagnostic.
¹⁹F NMR: As fluorine is a key component of the title compound, ¹⁹F NMR is crucial for its characterization. The ¹⁹F chemical shift is highly sensitive to the electronic environment, and coupling between fluorine and neighboring protons or carbons (J-coupling) provides valuable connectivity data. rsc.orgjeolusa.com For example, the presence of a doublet in the ¹⁹F NMR spectrum can indicate coupling to a single proton. rsc.org
A representative set of NMR data for a fluorinated organic compound is presented below:
| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |
| ¹H | 7.91-7.86 (m, 2H), 7.79-7.75 (m, 2H), 7.52-7.50 (m, 2H), 7.43-7.36 (m, 3H), 7.22 (d, 1H) | J = 46.8 |
| ¹³C | 186.2, 134.8, 131.6, 129.1, 128.4, 125.4, 125.3, 124.0, 88.4 (d) | J = 204.0 |
| ¹⁹F | -156.5 (d) | J = 46.6 |
Data adapted from a study on 2-(fluoro(phenyl)methyl)isoindoline-1,3-dione. rsc.org
The ¹¹B nucleus is NMR active and provides direct insight into the coordination and chemical environment of the boron atom. vulcanchem.com In 2-Fluoro-1,3,2-dioxaborolanes, the boron atom is typically tricoordinate. The chemical shift in ¹¹B NMR is sensitive to the nature of the substituents on the boron atom and the dioxaborolane ring. sdsu.edu For instance, the presence of electron-withdrawing groups can lead to a downfield shift in the ¹¹B spectrum. Solid-state ¹¹B NMR can also be employed to study the quadrupolar coupling constant and chemical shift anisotropy, which are influenced by the symmetry of the boron environment. rsc.org
| Boron Environment | Typical ¹¹B Chemical Shift (δ) in ppm | Quadrupolar Coupling Constant (CQ) in MHz |
| Planar, Tricoordinate | 20 - 40 | 4.4 - 4.7 |
| Tetrahedral | 0 - 10 | 2.9 |
Note: The chemical shifts are relative to a standard, often BF₃·OEt₂. The data is illustrative and can vary based on the specific compound and solvent.
Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms within the molecule, which is often difficult to determine from 1D spectra alone due to overlapping signals. mnstate.edu
COSY (Correlation Spectroscopy): This experiment maps the coupling between protons, revealing which protons are neighbors in the molecular structure. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with directly attached carbons, providing a clear map of C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in piecing together the carbon framework and assigning quaternary carbons. libretexts.org
These techniques, when used in combination, allow for a comprehensive and unambiguous assignment of the molecular structure of 2-Fluoro-1,3,2-dioxaborolanes.
¹¹B NMR for Boron Environment Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups. ub.eduirfofficial.org In the context of 2-Fluoro-1,3,2-dioxaborolanes, FT-IR spectra would be expected to show characteristic absorption bands for B-O, B-F, and C-O bonds. The exact positions of these bands can be influenced by the substituents on the dioxaborolane ring.
| Bond | **Typical Vibrational Frequency (cm⁻¹) ** |
| B-O Stretch | 1300 - 1400 |
| C-O Stretch | 1000 - 1200 |
| B-F Stretch | 1100 - 1200 |
Note: These are approximate ranges and can vary depending on the specific molecular structure.
For example, a study on a related compound, 2,2′‐(1,4‐phenylene)‐bis[4‐mercaptan‐1,3,2‐dioxaborolane], showed characteristic peaks in its FT-IR spectrum that helped confirm its structure. researchgate.net
Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.comaps.org For 2-Fluoro-1,3,2-dioxaborolanes, Raman spectroscopy can provide valuable information about the B-O and C-C bonds within the ring structure. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. nih.govdntb.gov.ua Advanced techniques like two-dimensional correlation Raman spectroscopy can be used to study dynamic systems and the evolution of different structural motifs. americanpharmaceuticalreview.com
Fourier Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS) Applications
Mass spectrometry serves as a critical analytical tool in the study of 2-fluoro-1,3,2-dioxaborolane and its derivatives, providing essential information on molecular weight, elemental composition, and reaction pathways.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of determining the mass of a substance with high accuracy, often to the third or fourth decimal place. This precision allows for the confident determination of a molecule's elemental composition, as the exact mass can distinguish between formulas that would be indistinguishable with low-resolution mass spectrometry. In the context of this compound derivatives, HRMS is routinely used to confirm the identity and purity of newly synthesized compounds.
Electrospray ionization (ESI) coupled with a time-of-flight (TOF) detector is a common HRMS method employed for the analysis of these boron-containing compounds. Research studies frequently report both the calculated (calcd.) and experimentally found (found) mass-to-charge ratios (m/z) to validate the structures of various substituted dioxaborolanes. This confirmation is a crucial step in the characterization of products from reactions such as Heck couplings and defluorinative borylations. researchgate.netbristol.ac.uk
The table below presents selected HRMS data for various dioxaborolane derivatives, demonstrating the high accuracy of the technique in confirming their elemental compositions.
Table 1: Selected HRMS Data for Dioxaborolane Derivatives
| Compound Name | Formula | Ion | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|---|
| (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane | C₁₄H₂₀BO₂ | [M+H]⁺ | 231.1557 | 231.1537 | researchgate.net |
| Sodium (E)-2-(4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-uide | C₁₅H₂₁BO₂Na | [M+Na]⁺ | 267.1533 | 267.1531 | researchgate.net |
| (3-((E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol | C₁₅H₂₁BO₃ | [M+H]⁺ | 261.1663 | 261.1657 | researchgate.net |
| 1-(3-((E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one | C₁₆H₂₁BO₃ | [M+H]⁺ | 273.1663 | 273.1660 | researchgate.net |
Beyond simple characterization, mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a vital tool for elucidating the mechanisms of reactions involving dioxaborolane compounds. ethz.ch By analyzing the reaction mixture at various stages, researchers can detect transient intermediates, providing direct evidence for proposed reaction pathways. dbatu.ac.in
In the study of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which frequently employs boronic esters such as dioxaborolane derivatives, ESI-MS has been instrumental. ajabs.org For instance, a combined ESI-MS and NMR study on the palladium-catalyzed cross-coupling of aryldiazonium salts with aryltrifluoroborates successfully identified key catalytic intermediates. researchgate.net The detection of a molecular Pd(0) species and an arylpalladium(II) intermediate provided strong support for a Pd(0)/Pd(II) catalytic cycle. researchgate.net
Furthermore, ESI-MS/MS experiments, which involve the fragmentation of selected ions, can reveal how catalytic species decompose, shedding light on the processes of reductive elimination and the nature of the catalytically active species. researchgate.net Isotopic labeling experiments, where atoms in a reactant are replaced with a heavier isotope (e.g., ¹⁸O), can also be combined with mass spectrometry to trace the path of atoms through a reaction mechanism. dbatu.ac.inrsc.org The detection (or absence) of the isotopic label in the products or intermediates helps to confirm or refute proposed mechanistic steps. rsc.org
While often used in conjunction with other techniques like NMR spectroscopy and DFT calculations, mass spectrometry provides unique and direct evidence of the species present in a catalytic system, which is crucial for understanding and optimizing reactions involving this compound and its analogs. acs.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
X-ray Diffraction and Crystallographic Analysis
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing. For derivatives of this compound, this technique has been used to unambiguously confirm their molecular structures and to understand the steric and electronic effects of substituents.
Studies on organobismuth compounds bearing a 3-fluoro-2-pinacolatoboronphenyl ligand have utilized X-ray diffraction to characterize the solid-state structures, revealing Bi···O interactions with distances between 2.58 and 3.47 Å. researchgate.net While obtaining suitable crystals can be challenging due to factors like poor solubility, the resulting structural data is invaluable. researchgate.net
Analysis of structurally related dioxaborolane compounds often reveals orthorhombic crystal systems. nih.gov A common feature observed in the crystal structures of analogous dioxaborolanes is a planar geometry around the boron center. ethz.ch For example, single-crystal X-ray analysis of a pyridino-oxaborole derivative revealed the formation of a 1D coordination polymer based on N→B dative bonds between monomeric units. researchgate.net
The table below details crystallographic data for a palladium complex relevant to the catalysis of reactions involving dioxaborolane derivatives.
Table 2: Single-Crystal X-ray Diffraction Data for [Pd(DMF)₂(C₆F₅)₂]
| Parameter | Value |
|---|---|
| CCDC Number | 2327275 |
| Empirical Formula | C₂₁H₂₁F₁₀N₂O₂Pd |
| Formula Weight (g·mol⁻¹) | 629.80 |
| Temperature (K) | 100(2) |
| Radiation, λ (Å) | CuKα 1.54184 |
Source: acs.org
This structural information is fundamental to understanding reactivity, designing new catalysts, and interpreting the outcomes of reactions where these compounds are used as reagents or are formed as products.
Derivatives and Analogs of 2 Fluoro 1,3,2 Dioxaborolanes
Systematic Studies of Substituted Dioxaborolane Rings
Systematic studies have been conducted to understand the impact of substitution on the stability and reactivity of the 1,3,2-dioxaborolane ring. These investigations often involve the synthesis of a series of analogs with varying substitution patterns on the carbon backbone of the diol precursor.
The stability of boronic esters, including dioxaborolanes, is a critical factor in their application, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org The equilibrium of transesterification between a phenylboronic ester of ethylene (B1197577) glycol (2-phenyl-1,3,2-dioxaborolane) and various diols has been used to assess the relative stability of the resulting new boronic esters. rsc.org These studies have revealed several key principles:
Ring Size: Six-membered cyclic boronic esters (1,3,2-dioxaborinanes) are generally more thermodynamically stable than their five-membered (1,3,2-dioxaborolane) counterparts. rsc.org This is attributed to more favorable orbital overlap for lone-pair donation from oxygen to boron in the six-membered ring. rsc.org
Substitution on the Diol Backbone: Methyl substitution on the α-carbons of the diol (the carbons attached to the oxygen atoms) leads to increased stability. rsc.org For instance, pinacol-derived boronic esters are more stable than those derived from ethylene glycol. rsc.org
Stereochemistry: The cis-stereochemistry of cyclic diols is a prerequisite for efficient transesterification. trans-diols are often unreactive. rsc.org
The synthesis of substituted dioxaborolane rings is typically achieved through the reaction of a boronic acid or its derivative with a 1,2- or 1,3-diol. researchgate.net Boron trifluoride has been investigated as a Lewis acid catalyst to promote the transesterification of boronate esters. tdl.org This can increase the reaction rate and, in some cases, drive the reaction equilibrium toward desired products. tdl.org
Table 1: Relative Stability of Dioxaborolane Rings Based on Diol Substitution
| Diol Precursor | Resulting Boronic Ester Ring | Relative Stability | Reference |
| Ethylene Glycol | 1,3,2-Dioxaborolane | Lower | rsc.org |
| Propane-1,2-diol | 4-Methyl-1,3,2-dioxaborolane | Moderate | rsc.org |
| Pinacol (B44631) | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (B138367) | High | rsc.org |
| Catechol | Dibenzo[d,f] Current time information in Bangalore, IN.acs.orgevitachem.comdioxaborole | Varies with substituents | tdl.org |
| cis-Cyclohexane-1,2-diol | cis-Hexahydrobenzo[d] Current time information in Bangalore, IN.acs.orgevitachem.comdioxaborole | Higher than trans isomer | rsc.org |
Exploration of Diverse Fluoro-Aryl and Fluoro-Heteroaryl Scaffolds
A significant area of research has focused on the synthesis of 2-fluoro-1,3,2-dioxaborolane derivatives bearing a wide range of fluoro-aryl and fluoro-heteroaryl substituents. These compounds are highly valuable building blocks in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by the fluorine atom. acs.orgacs.org
The introduction of fluoro-aryl and fluoro-heteroaryl groups onto the dioxaborolane core is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation. rsc.orgacs.org This method allows for the conversion of aryl or heteroaryl halides into the corresponding boronic esters with high functional group tolerance. rsc.org Iridium-catalyzed C-H borylation has also emerged as a powerful technique, enabling the direct functionalization of C-H bonds in fluoroarenes. acs.orgacs.org
The strategic placement of fluorine atoms on the aromatic or heteroaromatic ring can significantly influence the electronic properties and biological activity of the resulting molecules. For example, fluorinated arylboronic esters are key intermediates in the synthesis of various pharmaceuticals. evitachem.comchemimpex.com
Table 2: Examples of Fluoro-Aryl and Fluoro-Heteroaryl Dioxaborolane Derivatives
| Compound Name | Application/Significance | Reference |
| 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Reagent for the preparation of FASN inhibitors for cancer treatment. chemicalbook.com | chemicalbook.com |
| 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Versatile building block in organic synthesis and medicinal chemistry, enhancing bioavailability and stability in pharmaceuticals and agrochemicals. chemimpex.com | chemimpex.com |
| 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Reagent for the synthesis of biologically active molecules and pharmaceuticals. lookchem.com | lookchem.com |
| 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Building block in organic synthesis and materials science, used in cross-coupling reactions. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |
| 2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Used as a building block for complex organic molecules and investigated for therapeutic properties. evitachem.com | evitachem.com |
Chiral Dioxaborolane Analogs for Asymmetric Synthesis
The development of chiral 1,3,2-dioxaborolane analogs has been instrumental in advancing the field of asymmetric synthesis. By employing chiral diols as precursors, chemists can create chiral environments around the boron center, which can then be used to induce stereoselectivity in a variety of chemical transformations.
A notable application of chiral dioxaborolanes is in the enantioselective cyclopropanation of allylic alcohols. acs.orgacs.org Chiral dioxaborolane ligands derived from tartaric acid amides have proven to be effective controllers for the conversion of allylic alcohols to substituted cyclopropylmethanols with high yields and enantiomeric excesses. acs.org Similarly, chiral dioxaborolanes derived from natural products, such as diterpenes, have been successfully used for the asymmetric reduction of prochiral ketones. acgpubs.org For instance, a B-methoxy-dioxaborolane synthesized from 2α,3α-dihydroxycativic acid has been shown to mediate the asymmetric reduction of ketones with very good chemical yields and high enantioselectivities. acgpubs.org
The synthesis of these chiral auxiliaries often starts from readily available chiral precursors. For example, chiral dioxaborolanes can be prepared from butylboronic acid and (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide. acs.org To simplify the synthesis and improve scalability, an alternative procedure involving the air-stable diethanolamine (B148213) derivative of butylboronic acid has been developed. acs.org
Table 3: Chiral Dioxaborolane Analogs and Their Applications in Asymmetric Synthesis
| Chiral Diol Precursor | Chiral Dioxaborolane Application | Achieved Stereoselectivity | Reference |
| (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide | Enantioselective cyclopropanation of allylic alcohols | High enantiomeric excesses | acs.org |
| 2α,3α-Dihydroxycativic acid (a natural diterpene) | Asymmetric reduction of prochiral ketones | 62-96% ee | acgpubs.org |
| Pinanediol | Chirally selective synthesis of insect pheromones, diols, and an amino alcohol | 99% chirally selective | acs.org |
Development of Novel Dioxaborolane-Containing Reagents
Research has also focused on developing novel reagents that incorporate the this compound moiety to facilitate new synthetic transformations. These reagents are designed to be stable, easy to handle, and effective in introducing specific functional groups or building blocks into organic molecules.
An example is the development of 2,2-difluorovinyl pinacolborane (CF2=CHBPin), a reagent for the synthesis of gem-difluorostyrenes and their heterocyclic analogues via Suzuki-Miyaura reaction. researchgate.net This reagent, synthesized by the borylation of 1,1-difluoroethylene, is a stable liquid that can be prepared on a multigram scale. researchgate.net
Furthermore, the versatility of the dioxaborolane scaffold allows for the creation of multifunctional reagents. For instance, fluorinated organoboron compounds that combine a fluorine atom and an organoboron motif within the same molecule are valuable building blocks. nih.gov The development of methods for the synthesis of these compounds, such as the copper-catalyzed insertion of 2,2,2-trifluorodiazoalkanes into B-H bonds, has expanded the toolbox for synthetic chemists. nih.gov
Table 4: Novel Dioxaborolane-Containing Reagents and Their Synthetic Utility
| Reagent Name | Synthetic Application | Key Features | Reference |
| 2,2-Difluorovinyl pinacolborane (CF2=CHBPin) | Synthesis of gem-difluorostyrenes and their heterocyclic analogues | Stable, easy-to-handle liquid; enables Suzuki-Miyaura coupling | researchgate.net |
| 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Intermediate in organic synthesis | Boronic ester compound | vulcanchem.com |
| α-Trifluoromethylated boranes | Synthesis of chiral CF3-substituted molecules | Prepared by copper-catalyzed insertion of trifluorodiazoalkanes into B-H bonds | nih.gov |
Future Directions and Emerging Research Areas
Development of More Sustainable Synthetic Routes
The increasing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing 2-Fluoro-1,3,2-dioxaborolane and related fluorinated organoboron compounds. Traditional methods often rely on harsh reagents and generate significant waste. Future research is focused on creating more environmentally friendly and atom-economical processes.
Key areas of development include:
Catalytic C-H Borylation: Direct C-H borylation of fluorinated arenes is a highly sought-after method as it avoids the need for pre-functionalized starting materials. nih.gov Iridium-catalyzed C-H borylations have shown promise in tolerating fluorine substituents. nih.gov The regioselectivity of these reactions is primarily governed by steric factors, which can be both an advantage and a challenge. nih.gov
Milder Borylation Reagents: Research is ongoing to develop and utilize milder and more selective borylation reagents. The use of reagents like bis(pinacolato)diboron (B136004) (B2pin2) in palladium-catalyzed reactions is a common strategy. wiley.com However, optimizing these reactions to be more efficient and reduce catalyst loading is a key goal.
Flow Chemistry: The adoption of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control. smolecule.comresearchgate.net This technology allows for the rapid optimization of reaction conditions and can enable the use of highly reactive intermediates in a controlled manner. researchgate.net
Expanding Catalytic Applications
The unique electronic properties imparted by the fluorine atom make this compound derivatives attractive reagents in catalysis. Research is focused on expanding their utility in a variety of catalytic transformations.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling remains a cornerstone of organic synthesis, and fluorinated arylboronates are key building blocks. Future work will likely focus on developing catalysts that are more active and selective for coupling with challenging substrates. The use of these compounds in other cross-coupling reactions, such as Stille, Hiyama, and Negishi couplings, is also an area of active investigation.
Asymmetric Catalysis: The development of chiral fluorinated organoboron reagents is crucial for asymmetric synthesis. Copper-catalyzed enantioselective defluoroborylation of trifluoromethyl alkenes has been a significant breakthrough in this area. nih.gov Further development of catalysts and chiral ligands will enable the synthesis of a wider range of enantioenriched fluorinated molecules.
Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. The monodefluoroborylation of trifluoromethylalkenes using visible light represents a novel and operationally simple method for creating fluorinated organoboron compounds. acs.org
Advanced Materials Science Applications
The incorporation of fluorine atoms into organic materials can significantly alter their electronic and physical properties. This compound and its derivatives are valuable precursors for the synthesis of advanced materials. smolecule.comscbt.com
Organic Electronics: Fluorinated organic compounds are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). wiley.com The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve device performance and stability. wiley.com
Polymers: The use of this compound derivatives in polymerization reactions can lead to the formation of novel fluorinated polymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy. smolecule.com
Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of liquid crystalline materials. Research in this area could lead to the development of new display technologies.
Innovative Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts.
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are increasingly being used to elucidate reaction pathways, transition state structures, and the role of catalysts. researchgate.net These studies can provide insights that are difficult to obtain through experimental methods alone.
Spectroscopic Techniques: Advanced spectroscopic techniques, such as in-situ NMR and X-ray crystallography, can be used to identify and characterize reaction intermediates. This information is vital for confirming proposed mechanisms.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can provide quantitative information about reaction rates and the factors that influence them.
Integration with Flow Chemistry and Automation
The integration of this compound chemistry with flow reactors and automated synthesis platforms has the potential to revolutionize the way these compounds are prepared and used. researchgate.net
High-Throughput Experimentation: Automated systems can be used to rapidly screen a large number of reaction conditions, accelerating the discovery of new and improved synthetic methods.
On-Demand Synthesis: Flow chemistry allows for the on-demand synthesis of this compound and its derivatives, eliminating the need for storing large quantities of these reagents.
Q & A
Q. What are the standard synthetic routes for 2-fluoro-1,3,2-dioxaborolane, and how do reaction conditions influence product purity?
this compound is synthesized via halogen exchange using SbF₃ with its chloro analog (e.g., 2-chloro-1,3,2-dioxaphospholane) under anhydrous conditions . Key factors include:
- Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize side reactions.
- Temperature : Reactions are typically conducted at room temperature to avoid decomposition.
- Purification : Vacuum distillation or recrystallization is used to isolate the product, with purity verified by ³¹P NMR .
Q. How can ³¹P NMR spectroscopy distinguish structural isomers of metal complexes containing this compound?
³¹P{¹H} NMR is critical for analyzing cis-trans isomers in Pt(II) or Pd(II) complexes. Differences in coupling constants (¹J(Pt-P)) and chemical shifts arise from:
- Electronic effects : Fluorine’s electronegativity alters phosphorus electron density.
- Steric interactions : Cis isomers exhibit larger coupling constants due to closer proximity of ligands.
For example, cis-[Pt(PPh₃)₂(this compound)] shows ¹J(Pt-P) values ~3500 Hz, while trans isomers display values <3000 Hz .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in allylboration reactions?
In asymmetric allylboration of isatins, chiral BINOL derivatives complex with this compound to form a chiral boronate intermediate. The fluorine atom:
- Modulates Lewis acidity : Enhances boron’s electrophilicity, accelerating nucleophilic attack.
- Stabilizes transition states : Fluorine’s electron-withdrawing effect aligns substrates via hydrogen bonding (e.g., with alcohol additives).
Kinetic studies and DFT calculations reveal that enantioselectivity (>90% ee) is achieved by optimizing catalyst loading (5–10 mol%) and reaction temperature (0–25°C) .
Q. What mechanistic insights explain the dual role of this compound as a mutagen in microbial systems?
In Lactobacillus plantarum NCIM-1296, this compound acts as a mutagen by:
- DNA alkylation : The boron-fluorine bond facilitates electrophilic attack on DNA bases.
- Concentration-dependent effects : At 7×10⁻⁵ M, it increases lactic acid production by 9.6% via stress-induced metabolic shifts. Higher concentrations (>1×10⁻⁴ M) inhibit growth due to cytotoxicity, likely via disruption of membrane integrity .
Q. How do fluorination kinetics of 1,3-dicarbonyl compounds involving this compound differ in aqueous vs. anhydrous conditions?
Water accelerates enolization of 1,3-dicarbonyl precursors (e.g., acetylacetone), increasing fluorination rates. Key observations include:
- Rate enhancement : In aqueous media, fluorination with SelectFluor™ proceeds 2–3× faster due to stabilization of the enolate intermediate.
- Additive effects : Alcohols (e.g., methanol) further modulate reaction pathways by competing for hydrogen-bonding interactions. Kinetic models combining NMR data and differential equations are used to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
